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Key Preclinical Findings on Evacetrapib

Study Focus Experimental Model Key Quantitative Results Significance & Context

| Brain Penetration & Pharmacokinetics [1] [2] | CETPtg mice (C57BL/6J background); 40 mg/kg and

120 mg/kg i.v. injection [1] | - Detected in brain tissue 0.5 hours after injection [1] [2]

Exhibited non-linear pharmacokinetic function [1] | First direct evidence that evacetrapib can cross
the blood-brain barrier, supporting its potential repurposing for Alzheimer's disease [1]. | | In Vitro &
In Vivo Potency [3] | - Human plasma
Double transgenic mice (expressing human CETP and apoAI) | - IC50 (Human Plasma): 36 nM

IC50 (Recombinant CETP): 5.5 nM
Ex Vivo ED50: <5 mg/kg (at 8 hours post oral dose) [3] | Demonstrates high potency and selectivity

for CETP inhibition. The ex vivo ED50 confirms strong biological activity in a relevant animal model
[3]. | | Lipid Profile Effects [3] | Double transgenic mice (expressing human CETP and apoAI) | -

Significantly elevated HDL-C [3]
CETPtg mice on a high-cholesterol diet showed up to 22% higher cholesterol levels in the brain
[4] | Confirms the compound's efficacy in raising HDL-C. Altered brain cholesterol suggests CETP's
role in central nervous system cholesterol metabolism [4]. | | Selectivity & Off-Target Liability [3] | -

Rat blood pressure model
H295R human adrenal cell line | - No blood pressure elevation in rats at high exposures (vs.

torcetrapib)
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No induction of aldosterone or cortisol biosynthesis (vs. torcetrapib, which dramatically induced

both) [3] | Critical finding distinguishing evacetrapib from torcetrapib; suggests a cleaner safety
profile without torcetrapib's off-target liabilities [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the core

methodologies.

Pharmacokinetic Study in CETPtg Mice [1]

Animal Model: Male human CETP transgenic mice (hCETPtg) on a C57BL/6J background. Mice

were fed a high-cholesterol diet for 3-4 weeks before the experiment.
Formulation & Dosing: Evacetrapib was solubilized in a vehicle containing 20% Kolliphor EL and

80% isotonic glucose solution. It was administered via a single tail vein injection at doses of 40 mg/kg
or 120 mg/kg body weight.

Sample Collection: Mice were euthanized at pre-determined time points (0, 0.5, 2, 6, 12, and 24
hours post-injection). Blood was collected via cardiac puncture to obtain plasma, and brain and liver
tissues were harvested.
Analysis: Pharmacokinetic parameters of evacetrapib were characterized in the collected plasma,

liver, and brain tissues.

In Vitro CETP Inhibition Assays [3]

Human Plasma CETP BODIPY Assay: A fluorescent cholesterol ester analog (BODIPY-CE) is

incorporated into a substrate particle. When CETP is active, it transfers the fluorescent lipid to apoB-
containing lipoproteins, increasing fluorescence. Inhibition by evacetrapib reduces this signal. Pooled

human plasma was incubated with the compound, and the IC50 was calculated from the dose-
dependent inhibition of fluorescence.

Buffer CETP BODIPY Assay: This assay uses recombinant human CETP protein in a buffer
system instead of plasma, allowing for the measurement of direct target engagement without

interference from plasma components.

Critical Off-Target Profiling Assay [3]
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Cell-based Steroidogenesis Assay: The H295R human adrenal cortical carcinoma cell line was

used. Cells were treated with evacetrapib or a control compound (torcetrapib). The mRNA
expression of key enzymes for aldosterone synthesis (CYP11B2) and cortisol synthesis (CYP11B1)

was measured using real-time PCR. This directly tests the off-target liability that led to torcetrapib's
failure.

Mechanistic Workflow and Pathway

The following diagram illustrates the central role of CETP and the mechanism of action of its inhibitors,

which underpins the rationale for the preclinical experiments.
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This diagram shows how CETP mediates the exchange of lipids between lipoproteins. By inhibiting CETP,

evacetrapib increases HDL-C and decreases LDL-C [1] [3].

Research Context and Implications

The CETP Transgenic Mouse Model: Standard laboratory mice do not naturally express CETP. The

CETPtg mouse model, which carries the human CETP gene, is therefore essential for preclinical
research as it recapitulates key aspects of human lipoprotein metabolism, including diet-induced

elevation of LDL-C [1] [4].
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Compound vs. Target Failure: Past failures of CETP inhibitors like torcetrapib were likely due to

compound-specific off-target effects (e.g., increased blood pressure and aldosterone), not an
inherent issue with CETP as a drug target. Evacetrapib was specifically designed and selected to

lack these liabilities, making it a "cleaner" inhibitor [5] [3].

The preclinical data robustly supports evacetrapib as a potent and selective CETP inhibitor with favorable

properties for further investigation, particularly for its potential application in Alzheimer's disease given its

ability to enter the brain.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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